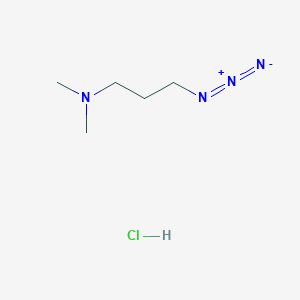
(3-Azidopropyl)dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azidopropyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H13ClN4 and a molecular weight of 164.64 g/mol . It is a white to off-white semi-solid that is slightly soluble in methanol and water . This compound is used primarily in research settings and has various applications in chemistry and biology.
作用机制
Target of Action
It’s worth noting that dimethylamine, a related compound, has been shown to interact with various neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Mode of Action
The azido group can participate in click chemistry reactions, while the amine group can act as a nucleophile or base .
Biochemical Pathways
Amines in general are known to be involved in a variety of biochemical processes, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
Amines are generally known to be well-absorbed and distributed throughout the body due to their polarity and ability to form hydrogen bonds .
Result of Action
Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Azidopropyl)dimethylamine hydrochloride. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, the presence of other reactive species can influence the compound’s stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine hydrochloride typically involves the reaction of (3-chloropropyl)dimethylamine with sodium azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the azide group. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
(3-Azidopropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a reagent.
Reduction: Hydrogen gas or other reducing agents can be used.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
科学研究应用
(3-Azidopropyl)dimethylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
(3-Chloropropyl)dimethylamine hydrochloride: A precursor in the synthesis of (3-Azidopropyl)dimethylamine hydrochloride.
(3-Bromopropyl)dimethylamine hydrochloride: Another halogenated analog used in similar synthetic applications.
(3-Iodopropyl)dimethylamine hydrochloride: Used in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly valuable in bioconjugation and other applications where specific and efficient chemical modifications are required.
属性
IUPAC Name |
3-azido-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.ClH/c1-9(2)5-3-4-7-8-6;/h3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKUADRWZLFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














